6-Methylimidazo[1,5-A]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
6-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H8N2/c1-7-2-3-8-4-9-6-10(8)5-7/h2-6H,1H3 |
InChI Key |
LOHYEHLOEQRDHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=NC=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methylimidazo 1,5 a Pyridine and Its Analogues
Foundational Synthetic Strategies for the Imidazo[1,5-A]pyridine (B1214698) Nucleus
The construction of the imidazo[1,5-a]pyridine core has been achieved through several key synthetic strategies. These foundational methods provide the basis for the synthesis of a wide variety of substituted analogues, including 6-methylimidazo[1,5-a]pyridine.
Cyclocondensation Reactions: Classic and Contemporary Approaches
Cyclocondensation reactions represent a cornerstone in the synthesis of imidazo[1,5-a]pyridines. beilstein-journals.orgresearchgate.net These methods typically involve the reaction of a (2-aminomethyl)pyridine precursor with an electrophilic partner. beilstein-journals.org
Classic approaches have utilized a range of electrophiles such as carboxylic acids, acyl anhydrides, acyl chlorides, esters, thioamides, and dithionates. beilstein-journals.orgresearchgate.net For instance, the Vilsmeier-type cyclization of N-2-pyridylmethyl amides is a traditional and well-established method. lew.ro Similarly, the cyclization of N-2-pyridylmethyl thioamides has been accomplished using various reagents like dicyclohexylcarbodiimide (B1669883) and mercury(II) acetate (B1210297). lew.ro
More contemporary approaches have focused on developing more efficient and environmentally benign protocols. This includes the use of propane (B168953) phosphoric acid anhydride (B1165640) (T3P) for the one-pot synthesis of imidazo[1,5-a]pyridines from a carboxylic acid and 2-methylaminopyridines. lew.roresearchgate.net Another modern method involves the reaction of 1,1-dibromo-1-alkenes with 2-aminomethylpyridines. lew.ro Researchers have also described a novel method for accessing imidazo[1,5-a]pyridines through the cyclization of 2-(aminomethyl)pyridines with nitroalkanes that are electrophilically activated by a mixture of phosphorous acid and polyphosphoric acid. beilstein-journals.orgresearchgate.net
A notable one-pot strategy involves the magnesium nitride (Mg3N2)-assisted cyclo-condensation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes, which exclusively forms imidazo[1,5-a]pyridines in excellent yields. researchgate.netrsc.orgnih.gov Multicomponent reactions have also gained prominence, such as the three-component condensation of phenyl(pyridin-2-yl)methanone with various aldehydes in the presence of ammonium (B1175870) acetate to produce 1,3-diarylated imidazo[1,5-a]pyridine derivatives. researchgate.net
Cycloaddition Reactions in Imidazo[1,5-A]pyridine Formation
Cycloaddition reactions offer an alternative and powerful route to the imidazo[1,5-a]pyridine nucleus. researchgate.net One such approach involves a [3+2] cycloaddition reaction. For example, a mechanochemical method has been developed for the reaction between azinium-N-imines and nitriles, catalyzed by copper acetate, to yield 1,2,4-triazolo[1,5-a]pyridines. mdpi.com While this produces a related triazolo-fused system, the underlying cycloaddition principle is relevant. A more direct application involves the multicomponent reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate (B1228247) or allenoates. nih.gov This process proceeds through a tandem nucleophilic addition, [3+2]-cycloaddition, and ring transformation to generate highly substituted furan (B31954) derivatives, showcasing the reactivity of the imidazo[1,5-a]pyridine system in cycloaddition-based transformations. nih.gov
Oxidative Cyclization Techniques
Oxidative cyclization has emerged as a significant strategy for the synthesis of imidazo[1,5-a]pyridines, often offering high atom economy. researchgate.netlew.ro These reactions typically involve the formation of C-N bonds and subsequent dehydrogenation.
One prominent example is the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines. lew.roresearchgate.net This reaction can be carried out in the presence of elemental sulfur as an oxidant, affording a variety of 1,3-diarylated imidazo[1,5-a]pyridines in good to high yields. researchgate.net Selenium dioxide has also been employed as an oxidant for the reaction of 2-picolylamine with various aldehydes to produce 3-substituted imidazo[1,5-a]pyridines. researchgate.net
Copper-catalyzed systems are also prevalent in oxidative cyclization approaches. A copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and a benzylamine (B48309) proceeds via condensation, amination, and oxidative dehydrogenation using molecular oxygen as a clean oxidant to give 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org Furthermore, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines provides an efficient route to 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.orgorganic-chemistry.org Metal-free conditions have also been developed, for instance, a sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions to yield imidazo[1,5-a]pyridines. organic-chemistry.org
Transannulation Methodologies
Transannulation reactions provide an elegant and increasingly utilized method for constructing the imidazo[1,5-a]pyridine ring system. rsc.orgresearchgate.net This strategy involves the transformation of one heterocyclic ring into another.
A key example is the denitrogenative transannulation of pyridotriazoles. organic-chemistry.org In this approach, pyridotriazoles react with nitriles in the presence of a catalyst like BF3·Et2O to furnish imidazo[1,5-a]pyridines. organic-chemistry.org Transition metal catalysis, particularly with rhodium and copper, has also been successfully applied to the transannulation of pyridotriazoles. nih.gov For instance, a copper-catalyzed aerobic oxidation followed by denitrogenative transannulation of pyridotriazoles with benzylamines or amino acids has been developed to synthesize imidazo[1,5-a]pyridine derivatives. acs.org This method utilizes molecular oxygen from the air as the sole oxidant. acs.org Another copper(I)-catalyzed transannulation involves the direct reaction of N-heteroaryl aldehydes or ketones with alkylamines, using oxygen as the oxidant, to provide rapid access to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.orgbeilstein-journals.org
Specific Synthetic Routes to this compound and Methyl-Substituted Derivatives
The synthesis of specifically substituted imidazo[1,5-a]pyridines, such as the 6-methyl derivative, often relies on the adaptation of the foundational strategies described above, utilizing appropriately substituted starting materials.
One-Pot Synthetic Protocols
One-pot syntheses are highly desirable as they offer increased efficiency, reduced waste, and simplified procedures. lew.roresearchgate.net Several one-pot methods have been developed for the synthesis of imidazo[1,5-a]pyridines, which can be applied to the preparation of methyl-substituted derivatives.
A notable one-pot synthesis involves the reaction of a carboxylic acid with 2-methylaminopyridines using propane phosphoric acid anhydride (T3P) as a condensing agent. lew.roresearchgate.net This method allows for the introduction of various substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine core. lew.roresearchgate.net
Another powerful one-pot approach is the Mg3N2-assisted annulation strategy. rsc.orgnih.govnih.gov This method utilizes the cyclo-condensation of 2-pyridyl ketones with aldehydes or alkyl glyoxylates to form imidazo[1,5-a]pyridines. rsc.orgnih.govnih.gov By using a methyl-substituted 2-pyridyl ketone, this reaction can be tailored to produce methyl-substituted imidazo[1,5-a]pyridine derivatives. For example, the reaction of a methyl-substituted starting material can yield products like 1-methyl-3-phenylimidazo[1,5-a]pyridine. nih.gov
An iron(III) triflate-mediated one-pot synthesis from a dithioester, 2-methylaminopyridine, and an alcohol has also been reported for the construction of 1,3-disubstituted imidazo[1,5-a]pyridines. researchgate.net Furthermore, a new method for accessing imidazo[1,5-a]pyridines involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in a polyphosphoric acid medium. researchgate.net A typical procedure for the synthesis of 3-methylimidazo[1,5-a]pyridine (B1621335) involves reacting 2-picolylamine with nitroethane in a mixture of polyphosphoric acid and phosphorous acid at elevated temperatures. beilstein-journals.org
Table 1: Examples of One-Pot Syntheses of Methyl-Substituted Imidazo[1,5-a]pyridine Analogues
| Product | Starting Materials | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Methylimidazo[1,5-a]pyridine | 2-Picolylamine, Nitroethane | Polyphosphoric acid, Phosphorous acid, 160 °C | Not specified | beilstein-journals.org |
| 1-Methyl-3-phenylimidazo[1,5-a]pyridine | (1-(Pyridin-2-yl)ethylidene)hydrazine, Benzaldehyde (B42025) | Not specified | 63% | nih.gov |
| Ethyl 1,8-dimethylimidazo[1,5-a]pyridine-3-carboxylate | Not specified | Not specified | 75% | nih.gov |
| 1-(4-Fluorophenyl)-3-methylimidazo[1,5-a]pyridine | Pyridinylmethanol, Acetonitrile (B52724) | Bi(OTf)3, p-TsOH·H2O, 150 °C | 87% | acs.org |
Metal-Free Approaches to Imidazo[1,5-A]pyridine Derivatives
Metal-free synthetic routes to imidazo[1,5-a]pyridines are gaining prominence due to their alignment with the principles of green chemistry, often avoiding the cost, toxicity, and disposal issues associated with metal catalysts. These approaches typically rely on the inherent reactivity of the starting materials under specific reaction conditions.
One notable metal-free method involves the C–H functionalization of imidazo[1,5-a]pyridines for methylene (B1212753) insertion, leading to the formation of bis(heteroaryl)methanes. acs.org While the synthesis of bis(indolyl)methanes using aldehydes is well-documented, the preparation of bis(imidazo[1,5-a]pyridinyl)methanes is less common. acs.org This transformation can be achieved by reacting an imidazo[1,5-a]pyridine derivative with an aldehyde, such as formaldehyde (B43269), at room temperature. acs.org The reaction proceeds without the need for a metal catalyst, offering a straightforward route to C(sp2)–C(sp3)–H–C(sp2) bond formation. acs.org
Another significant metal-free strategy is the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophilic partners. beilstein-journals.org These reactions can be promoted by strong acids like polyphosphoric acid (PPA). beilstein-journals.orgbeilstein-journals.org For instance, the reaction of 2-aminopyridines with β-keto esters or 1,3-diones can be mediated by carbon tetrabromide under mild, metal-free conditions to yield substituted imidazo[1,2-α]pyridines, a related class of isomers. organic-chemistry.org
Furthermore, transition-metal-free sp3 C–H amination reactions have been established for the synthesis of imidazo[1,5-a]pyridines. rsc.org These reactions utilize molecular iodine to mediate the oxidative annulation of readily available substrates like 2-pyridyl ketones and alkylamines. rsc.org This approach is operationally simple and can be performed on a gram scale, highlighting its practical utility. rsc.org
Catalyst-Mediated Synthetic Strategies
Catalyst-mediated reactions often provide enhanced efficiency, selectivity, and broader substrate scope for the synthesis of imidazo[1,5-a]pyridines. Both Lewis and Brønsted acids, as well as transition metals and iodine, have been successfully employed to facilitate the construction of this heterocyclic core.
Ritter-Type Reactions for Imidazo[1,5-A]pyridine Construction
The Ritter-type reaction has emerged as a powerful tool for the synthesis of imidazo[1,5-a]pyridine analogues. nih.govacs.orgacs.orgnih.gov This methodology typically involves the reaction of a pyridinylmethanol derivative with a nitrile in the presence of a catalyst system. nih.govacs.org A combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) has proven to be highly effective. nih.govacs.orgacs.orgnih.govvulcanchem.com
The proposed mechanism involves the Bi(OTf)₃-catalyzed dehydration of the benzylic alcohol to generate a stabilized carbocation. acs.org This carbocation is then attacked by the nitrile to form a nitrilium ion intermediate. vulcanchem.com Subsequent intramolecular cyclization by the pyridine nitrogen, followed by rearomatization, yields the desired imidazo[1,5-a]pyridine product. vulcanchem.com This method demonstrates a broad substrate scope, affording the products in moderate to excellent yields. nih.govacs.orgacs.orgnih.gov For instance, the reaction of phenyl(pyridin-2-yl)methanol (B192787) with acetonitrile at 150 °C yields the corresponding imidazo[1,5-a]pyridine in 92% yield. vulcanchem.com
| Substrate (Pyridinylmethanol) | Nitrile | Catalyst System | Product | Yield (%) | Reference |
| Phenyl(pyridin-2-yl)methanol | Acetonitrile | Bi(OTf)₃, p-TsOH·H₂O | 3-Methyl-1-phenylimidazo[1,5-a]pyridine | 97 | nih.gov |
| (6-Methylpyridin-2-yl)(phenyl)methanol | Acetonitrile | Bi(OTf)₃, p-TsOH·H₂O | 3,5-Dimethyl-1-phenylimidazo[1,5-a]pyridine | 93 | nih.gov |
| Phenyl(pyridin-2-yl)methanol | Benzonitrile | Bi(OTf)₃, p-TsOH·H₂O | 1,3-Diphenylimidazo[1,5-a]pyridine | 75 | vulcanchem.com |
| Phenyl(pyridin-2-yl)methanol | Bromobenzonitrile | Bi(OTf)₃, p-TsOH·H₂O | 3-(4-Bromophenyl)-1-phenylimidazo[1,5-a]pyridine | 86 | vulcanchem.com |
Iodine-Mediated Oxidative Annulation
Molecular iodine has been successfully utilized as a catalyst or mediator in the synthesis of imidazo[1,5-a]pyridines, offering a transition-metal-free alternative. rsc.orgresearchgate.net One such approach involves the iodine-mediated oxidative annulation of 2-pyridyl ketones with alkylamines. rsc.org This one-pot reaction, conducted in the presence of sodium acetate (NaOAc), proceeds via an sp3 C–H amination pathway to efficiently produce a variety of imidazo[1,5-a]pyridine derivatives. rsc.org The operational simplicity and scalability of this method make it a valuable synthetic tool. rsc.org
In a different strategy, an efficient one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has been developed using 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.comresearchgate.net This iodine-mediated reaction constructs C-N and C-S bonds simultaneously under mild conditions. researchgate.netresearchgate.net The proposed mechanism involves the initial reaction of 2-aminomethylpyridine and benzaldehyde with an iodine/TBHP system, followed by reaction with diphenyl disulfide generated in situ from sodium benzenesulfinate. researchgate.net This method is noted for its high atom utilization and the use of readily accessible starting materials. researchgate.netresearchgate.net
Utilizing Activated Nitroalkanes in Cyclization Reactions
A novel approach to the synthesis of imidazo[1,5-a]pyridines involves the cyclocondensation of 2-(aminomethyl)pyridines (also known as 2-picolylamines) with electrophilically activated nitroalkanes. beilstein-journals.orgbeilstein-journals.orgsmolecule.comgrafiati.com In this method, nitroalkanes are activated by heating in polyphosphoric acid (PPA), which converts them into highly electrophilic phosphorylated nitronates. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
The proposed reaction mechanism begins with the nucleophilic attack of the 2-(aminomethyl)pyridine on the phosphorylated nitronate. beilstein-journals.orgbeilstein-journals.org This forms an amidinium species that undergoes a 5-exo-trig cyclization involving the pyridine ring's imine moiety. beilstein-journals.orgbeilstein-journals.org The resulting 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion is then deprotonated and undergoes elimination of O-phosphorylated hydroxylamine (B1172632) to afford the final aromatic imidazo[1,5-a]pyridine product. beilstein-journals.org While requiring relatively harsh reaction conditions, this method provides a unique pathway to the imidazo[1,5-a]pyridine core and generally produces the desired products in medium to good yields. beilstein-journals.orgbeilstein-journals.org However, the reaction is sensitive to steric factors. beilstein-journals.org
| 2-(Aminomethyl)pyridine Derivative | Nitroalkane | Reaction Conditions | Product | Yield (%) | Reference |
| 2-(Aminomethyl)pyridine | Nitroethane | 87% PPA, 160 °C | 3-Methylimidazo[1,5-a]pyridine | 80 | beilstein-journals.org |
| 2-(Aminomethyl)pyridine | 1-Nitropropane | 87% PPA, 160 °C | 3-Ethylimidazo[1,5-a]pyridine | 72 | beilstein-journals.org |
| 2-(Aminomethyl)pyridine | 1-Nitrobutane | 87% PPA, 160 °C | 3-Propylimidazo[1,5-a]pyridine | 68 | beilstein-journals.org |
| 2-(Aminomethyl)quinoline | Nitroethane | 87% PPA, 160 °C | 3-Methylimidazo[5,1-a]isoquinoline | 81 | beilstein-journals.org |
Scale-Up Considerations and Green Chemistry Principles in Imidazo[1,5-A]pyridine Synthesis
The transition from laboratory-scale synthesis to industrial production of imidazo[1,5-a]pyridines necessitates careful consideration of scale-up parameters and the integration of green chemistry principles. The goal is to develop processes that are not only economically viable but also safe and environmentally sustainable.
Several synthetic strategies for imidazo[1,5-a]pyridines and related heterocycles have demonstrated potential for larger-scale applications. For instance, the iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines can be conveniently carried out on a gram scale. rsc.org Similarly, a one-pot iodine-mediated synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs was successfully scaled up to the gram level (2.15 g, 71% yield). researchgate.net Methodologies employing microwave irradiation have also been shown to facilitate rapid and efficient preparation of imidazo[1,2-a]pyridine (B132010) derivatives, a related class of compounds, which can be advantageous for large-scale synthesis by reducing reaction times and enhancing yields. bio-conferences.org The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) catalyzed by phosphotungstic acid (HPW) under microwave heating has been successfully scaled up tenfold (5.0 mmol) to produce the product in gram scale with an excellent yield (98%). beilstein-journals.org
From a green chemistry perspective, the development of metal-free synthetic routes is highly desirable. mdpi.com The use of molecular iodine as a catalyst or mediator is a step in this direction, avoiding heavy or precious metals. rsc.orgqtanalytics.in Furthermore, performing reactions in environmentally benign solvents, such as water or ethanol, or even under solvent-free conditions, aligns with green chemistry principles. organic-chemistry.orgbio-conferences.orgresearchgate.net For example, an ultrasound-assisted, catalyst-free synthesis of imidazo[1,2-a]pyridines has been developed in water. organic-chemistry.org Catalyst-free protocols in solvents like cyclohexane (B81311) have also been reported for rapid synthesis. researchgate.net The use of efficient and recyclable catalysts, such as heteropolyacids, further enhances the green credentials of a synthetic process. beilstein-journals.org
Challenges and Innovations in Imidazo[1,5-A]pyridine Synthetic Chemistry
Despite the numerous synthetic methods available, challenges remain in the synthesis of imidazo[1,5-a]pyridines, driving continuous innovation in the field. One of the primary challenges is achieving regioselectivity, especially when using substituted pyridine precursors. The development of methods that provide high regioselectivity is crucial for accessing specific isomers for structure-activity relationship studies.
Another challenge lies in the development of synthetic routes that are both highly efficient and environmentally benign. While many methods exist, some require harsh reaction conditions, such as high temperatures and the use of strong acids like PPA, which can limit their applicability and pose environmental concerns. beilstein-journals.orgbeilstein-journals.org The use of expensive or toxic metal catalysts is another drawback that chemists are actively trying to overcome. beilstein-journals.org
Innovations in this area are focused on several key aspects. The development of novel catalyst systems, such as the Bi(OTf)₃/p-TsOH·H₂O combination for Ritter-type reactions, represents a significant advancement, offering high yields and broad substrate scope. nih.govacs.org The exploration of metal-free catalytic systems, including the use of iodine and the development of C-H functionalization reactions, is a major area of innovation. acs.orgrsc.org These methods reduce reliance on transition metals and often offer simpler reaction setups.
Chemical Reactivity and Derivatization Strategies for 6 Methylimidazo 1,5 a Pyridine
Intrinsic Reactivity Profile of the Imidazo[1,5-A]pyridine (B1214698) Ring System
The imidazo[1,5-a]pyridine scaffold is a nitrogen-containing heterocyclic system that serves as a foundational structure in medicinal chemistry due to its versatile biological activities. acs.org Its reactivity is governed by the electron distribution across the fused imidazole (B134444) and pyridine (B92270) rings.
The distribution of electron density within the imidazo[1,5-a]pyridine ring system dictates its sites of electrophilic and nucleophilic attack. Theoretical studies, such as those using molecular electrostatic potential (MEP) maps, help predict these reactive centers. arkat-usa.org Generally, regions with high electron density (depicted as red/orange) are susceptible to electrophilic attack, while electron-deficient regions (blue) are prone to nucleophilic attack. arkat-usa.org
For the parent imidazo[1,5-a]pyridine, the C-1 and C-3 positions on the imidazole moiety are the most nucleophilic and thus are primary sites for electrophilic substitution. nih.gov Conversely, electrophilic character can be observed at certain nitrogen atoms, making them potential sites for nucleophilic interaction. scirp.org The precise reactivity can be modulated by substituents on the ring system. researchgate.net
| Position | Predicted Reactivity | Type of Attack | Reference |
|---|---|---|---|
| C-1 | Nucleophilic | Electrophilic Attack | nih.gov |
| C-3 | Nucleophilic | Electrophilic Attack | nih.gov |
The regioselectivity of reactions involving the imidazo[1,5-a]pyridine core is a critical aspect of its synthetic utility. acs.org The inherent electronic properties of the ring system often lead to preferential substitution at specific positions.
Electrophilic attacks, such as halogenation and arylation, predominantly occur at the C-1 and C-3 positions of the imidazole ring. nih.gov For instance, direct C-H bond arylation of unsubstituted imidazo[1,5-a]pyridine using a palladium catalyst has been shown to be highly regioselective for the C-3 position. nih.govscilit.com This is notable because arylation did not occur at the most nucleophilic C-1 position, suggesting a concerted metalation-deprotonation (CMD) pathway may be responsible for the observed regiochemistry. nih.gov Similarly, a visible light-mediated, persulfate-promoted thiocyanation of imidazo[1,5-a]pyridines occurs with high regioselectivity at the C-1 position. rsc.org
The development of regioselective synthetic methods is crucial for accessing specific isomers that may have different biological activities. acs.org Researchers have developed protocols that allow for the controlled and selective formation of substituted imidazo[1,5-a]pyridines from common intermediates, overcoming challenges associated with a lack of regiocontrol in traditional synthetic routes. acs.org
Functionalization and Substitution Reactions on the 6-Methylimidazo[1,5-A]pyridine Scaffold
The this compound core can be modified through various functionalization and substitution reactions to generate a diverse library of derivatives. These modifications are key to tuning the molecule's properties for applications in areas like medicinal chemistry.
The introduction of different functional groups onto the imidazo[1,5-a]pyridine skeleton is a common strategy for creating new chemical entities.
Halogenation : Halogens such as bromine and chlorine can be introduced onto the pyridine ring. acs.org For example, bromo substitution at the R2 and R3 positions of related enamines was tolerated in a cyclization reaction to form imidazo[1,5-a]pyridines. acs.org Halogen atoms serve as useful handles for further transformations, like cross-coupling reactions. researchgate.net
Alkylation : Alkyl groups can be incorporated into the imidazo[1,5-a]pyridine structure. For instance, substrates with a methyl group on the pyridine ring can undergo cyclization to yield the corresponding methyl-substituted products in excellent yields. acs.org
Arylation : Direct C-3 arylation of the imidazo[1,5-a]pyridine core can be achieved with aryl bromides using a palladium catalyst. nih.govscilit.com This method is quite general and accommodates various aryl and heteroaryl bromides. nih.gov A previously established two-step method involves electrophilic bromination at C-3, followed by a Suzuki cross-coupling reaction with arylboronic acids. nih.gov
Carboxylic acid and ester functionalities are important for modulating the physicochemical properties of drug candidates.
Carboxylic Acids : The synthesis of imidazo[1,5-a]pyridine carboxylic acids can be achieved through various methods. One approach involves the oxidation of an aldehyde group, such as in imidazo[1,5-a]pyridine-5-carbaldehyde, to form the corresponding carboxylic acid. Another route is the hydrolysis of an ester derivative. smolecule.com For example, 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be prepared from its corresponding ethyl ester. tandfonline.com
Esters : Ester derivatives, such as methyl or ethyl carboxylates, are valuable synthetic intermediates. sci-hub.se They can be synthesized through methods like the esterification of carboxylic acids or via cyclization reactions using appropriate precursors. evitachem.comorganic-chemistry.org For instance, ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate has been synthesized and used as a precursor for the corresponding carboxylic acid. tandfonline.com
| Derivative Type | Example Compound Name | Synthetic Approach | Reference |
|---|---|---|---|
| Carboxylic Acid | 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | Hydrolysis of the corresponding ethyl ester | tandfonline.com |
| Ester | Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | Cyclization/Esterification | tandfonline.com |
| Aryl | C-3 Arylated imidazo[1,5-a]pyridines | Palladium-catalyzed direct arylation with aryl bromides | nih.govscilit.com |
The imidazo[1,5-a]pyridine nucleus reacts with various reagents to form adducts with potentially interesting properties. A notable example is its reaction with ninhydrin (B49086).
The reaction between unsubstituted imidazo[1,5-a]pyridine and two equivalents of ninhydrin at room temperature results in the formation of a 1,3-bis-adduct, specifically 2,2′-(Imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione). ingentaconnect.comx-mol.com The structure of this product has been confirmed by HRMS, NMR spectroscopy, and single-crystal X-ray crystallography. ingentaconnect.comx-mol.com When equimolar amounts of imidazo[1,5-a]pyridine and ninhydrin are used, a separable mixture of the 1- and 3-monomeric adducts is obtained. ingentaconnect.comx-mol.com This demonstrates the nucleophilic character of the C-1 and C-3 positions, which engage in addition reactions with the electrophilic carbonyl groups of ninhydrin. ingentaconnect.com
Derivatization for Enhanced Coordination Properties
The imidazo[1,5-a]pyridine skeleton is adept at forming coordination compounds through several key strategies. The nitrogen atoms in the bicyclic system provide intrinsic sites for metal binding, and further derivatization can create multidentate ligands with enhanced stability and specific geometries.
One common approach involves introducing a pendant pyridine group, typically at the 1- or 3-position, to create a classic N,N-bidentate chelating ligand. nih.govcapes.gov.br These ligands readily coordinate with a variety of transition metals, including zinc(II), nickel(II), manganese(II), copper(I), ruthenium(II), and rhenium(I), forming stable complexes. capes.gov.br The resulting coordination compounds often exhibit interesting photophysical properties, such as bright fluorescence, making them suitable for applications in sensors and optoelectronics. researchgate.net Alternatively, introducing a hydroxyl group, for instance, a phenol (B47542) at the 3-position, creates an N,O-bidentate ligand upon deprotonation, which can form coordination compounds with elements like boron. mdpi.com
A more advanced and powerful strategy for enhancing coordination involves the conversion of imidazo[1,5-a]pyridines into N-heterocyclic carbenes (NHCs). This is achieved by N-alkylation of the imidazo[1,5-a]pyridine to form an imidazolium (B1220033) salt, which serves as the NHC precursor. incemc.ro Deprotonation of this salt generates a highly reactive imidazo[1,5-a]pyridin-3-ylidene, a type of "abnormal" NHC that is a strong σ-donor. incemc.robohrium.com These NHC ligands form exceptionally stable complexes with transition metals such as gold(I), silver(I), palladium(II), and rhodium(I). incemc.robohrium.comacs.org The resulting metal-NHC complexes are often employed as highly efficient catalysts in a range of organic transformations, including Mizoroki-Heck coupling reactions and the enantioselective hydrosilylation of ketones. bohrium.comacs.org The versatility of this scaffold allows for the synthesis of chiral NHC-oxazoline ligands, which form rhodium(I) complexes capable of high enantioselectivity. acs.org
| Ligand Type | Imidazo[1,5-a]pyridine Precursor Example | Metal Center(s) | Resulting Complex Type | Reference |
|---|---|---|---|---|
| N,N-Bidentate | 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine | Ni(II), Mn(II), Cu(I), Ru(II), Re(I), Mo(0) | Chelate Complexes | capes.gov.br |
| N,O-Bidentate | 2-(Imidazo[1,5-a]pyridin-3-yl)phenol | B(III), Zn(II) | Chelate Fluorophores | researchgate.netmdpi.com |
| N-Heterocyclic Carbene (NHC) | 2-Methylimidazo[1,5-a]pyridin-2-ium iodide | Au(I), Ag(I) | Linear NHC Complexes | incemc.ro |
| Chiral NHC-Oxazoline | Imidazo[1,5-a]pyridine-oxazoline | Rh(I) | Asymmetric Catalysts | acs.org |
| Functionalized "abnormal" NHC | 3-Phenylimidazo[1,5-a]pyridine | Pd(II) | Mizoroki-Heck Catalysts | bohrium.com |
| Ditopic Linker | Linear ditopic imidazo[1,5-a]pyridine derivative | Zn(II) | Coordination Polymers | nih.gov |
Ring Transformations and Skeletal Rearrangements
While the imidazo[1,5-a]pyridine core is generally stable, specific substitution patterns can induce skeletal transformations, leading to more complex heterocyclic systems. A notable example is the spontaneous intramolecular cyclization of imidazo[1,5-a]pyridines that bear an unsaturated substituent at the C5-position. tu-dortmund.de
When alkenyl or alkynyl groups are installed at the C5-position, a unique cyclization event occurs to yield π-extended, electron-rich heterocycles known as imidazo[2,1,5-de]quinolizines. tu-dortmund.de This reaction represents a significant skeletal transformation, wherein a new five- or six-membered ring is formed by incorporating the C5 substituent into the fused ring system. This strategy is compatible with a wide range of substitution patterns and provides access to novel, highly delocalized structures. The resulting imidazo[2,1,5-de]quinolizine products have distinct electronic properties, and upon one-electron oxidation, they can form stable, fluorescent radical-cations, opening avenues for their use in open-shell organic materials. tu-dortmund.de
| Starting C5-Substituent | Reaction Condition | Transformed Product | Reference |
|---|---|---|---|
| Alkenyl Group | Spontaneous Cyclization | Imidazo[2,1,5-de]quinolizine | tu-dortmund.de |
| Alkynyl Group | Spontaneous Cyclization | Imidazo[2,1,5-de]quinolizine | tu-dortmund.de |
Synthesis of Complex this compound Conjugates and Hybrid Molecules
The functionalization of the this compound scaffold extends to the creation of complex conjugates and hybrid molecules, where the heterocyclic core is linked to other molecular units or integrated into larger supramolecular structures.
A straightforward, metal-free method has been developed to synthesize methylene-bridged bis-imidazo[1,5-a]pyridines. acs.org This reaction utilizes an aldehyde, such as formaldehyde (B43269), to serve as a one-carbon linker that bridges two imidazo[1,5-a]pyridine molecules via C-H functionalization at the C1 position. The methodology is robust and tolerates a variety of aldehydes, including other alkyl, aryl, and heteroaryl aldehydes, providing access to a diverse library of conjugate molecules. acs.org These bis-heteroarene products can themselves act as ligands, capable of coordinating to metal centers to form even more complex assemblies. acs.org
The imidazo[1,5-a]pyridine framework is also a key component in the construction of hybrid organic-inorganic materials. For instance, ditopic imidazo[1,5-a]pyridine derivatives, which have coordinating sites at opposite ends of the molecule, can act as linkers between metal ions like Zn(II) to form one-dimensional or two-dimensional coordination polymers. nih.gov These materials leverage the structural and π-stacking capabilities of the heterocycle to build extended networks. nih.gov Another class of hybrid molecules involves the synthesis of highly fluorescent dyes by coordinating a BF₂ fragment to N,O-bidentate 2-(imidazo[1,5-a]pyridin-3-yl)phenol ligands. mdpi.com These boron difluoride compounds exhibit strong blue emission and large Stokes shifts, making them promising for materials science applications. mdpi.com Furthermore, specific complex derivatives, such as cyclohexyl-(6-methylimidazo[1,5-a]pyridin-5-yl)methanol, have been synthesized, highlighting the advanced functionalization possible on this specific scaffold. google.com
| Conjugate/Hybrid Type | Description | Key Precursors | Reference |
|---|---|---|---|
| Bis-Imidazo[1,5-a]pyridine Conjugate | Two imidazo[1,5-a]pyridine units linked by a methylene (B1212753) bridge. | 3-Phenylimidazo[1,5-a]pyridine, Formaldehyde | acs.org |
| Coordination Polymer | Extended network of Zn(II) ions linked by ditopic imidazo[1,5-a]pyridine ligands. | Ditopic imidazo[1,5-a]pyridine, Zn(II) salt, Dicarboxylic acid | nih.gov |
| Boron Difluoride Hybrid Dye | A BF₂ unit coordinated to an N,O-bidentate imidazo[1,5-a]pyridine ligand. | 2-(Imidazo[1,5-a]pyridin-3-yl)phenol, Boron trifluoride etherate | mdpi.com |
| Complex Functionalized Derivative | A functionalized alcohol derivative at the C5 position of the 6-methyl scaffold. | This compound derivative | google.com |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of 6-Methylimidazo[1,5-a]pyridine in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in the structural analysis of this compound. These techniques provide foundational information about the number and types of hydrogen and carbon atoms present in the molecule.
In the ¹H NMR spectrum of a related imidazo[1,5-a]pyridine (B1214698), the aromatic protons typically appear as distinct signals in the downfield region, with their chemical shifts and coupling constants providing crucial information for assigning their positions on the heterocyclic rings. For instance, in a similar compound, the proton at position 5 (H-5) can appear as a doublet of doublets, indicating coupling to two neighboring protons. incemc.ro The methyl group protons at position 6 would be expected to appear as a singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom. The carbon atoms of the aromatic rings resonate at characteristic downfield shifts, while the methyl carbon at position 6 would appear at a more upfield chemical shift. beilstein-journals.org The combination of ¹H and ¹³C NMR data allows for a preliminary but comprehensive mapping of the carbon-hydrogen framework of the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[1,5-a]pyridine Derivatives
Note: This table presents data for related imidazo[1,5-a]pyridine structures to illustrate typical chemical shift ranges. The exact values for this compound may vary.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1-H | ~7.24-7.39 | ~115.3-118.0 |
| 3-H | ~9.68 | ~129.0 |
| 5-H | ~8.04-8.62 | ~126.0-130.3 |
| 6-H | ~6.61-7.12 | ~114.1-117.2 |
| 7-H | ~6.69-7.12 | ~111.4-114.4 |
| 8-H | ~7.33-7.94 | ~122.6-124.0 |
| 9-C (quat) | - | ~124.4-127.4 |
| 6-CH₃ | ~2.35 | ~21.3 |
To establish the precise connectivity of atoms and the three-dimensional structure, a series of two-dimensional (2D) NMR experiments are essential. ucl.ac.ukemerypharma.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine (B92270) ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the protonated carbons in the ¹³C spectrum based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular skeleton by linking different spin systems identified in the COSY spectrum. For example, it can show a correlation from the methyl protons to the C6 and adjacent carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule.
In cases where NMR signals are heavily overlapped or assignments remain ambiguous, isotopic labeling can be a powerful strategy. nih.gov By selectively replacing certain atoms (e.g., ¹H with ²H, or ¹²C with ¹³C) in the precursor molecules during synthesis, specific signals in the NMR spectra can be either simplified or enhanced. researchgate.net This method can help to resolve complex spectral regions and confirm assignments that are otherwise uncertain. nih.gov While not always necessary for a molecule like this compound, it remains a valuable tool in the arsenal (B13267) of structural elucidation techniques. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique that provides information about the mass-to-charge ratio of ions. asianpubs.org It is used to determine the molecular weight of this compound with high accuracy and to gain insights into its structure through the analysis of its fragmentation patterns.
When a sample of this compound is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion's mass is measured. This provides a direct confirmation of the compound's elemental composition. Furthermore, by inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced, which can be used to deduce the connectivity of the molecule. asianpubs.org
High-Resolution Mass Spectrometry (HRMS) is a particularly powerful variant of MS that measures the mass-to-charge ratio with extremely high precision. acs.orgacs.org This allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds that may have the same nominal mass. The high accuracy of HRMS is instrumental in confirming the identity of a synthesized compound and is often a requirement for publication in scientific literature. beilstein-journals.orgbeilstein-journals.org
Table 2: HRMS Data for a Representative Imidazo[1,5-a]pyridine Derivative
Note: This table shows example data for a related compound to illustrate the precision of HRMS.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 147.0917 | 147.0913 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org These methods are particularly useful for identifying the presence of specific functional groups.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching and bending vibrations of the aromatic rings and the methyl group. nih.gov The C=N and C=C stretching vibrations within the heterocyclic rings would also give rise to distinct signals in the fingerprint region of the spectrum. rsc.org Raman spectroscopy can provide complementary information, especially for non-polar bonds that may be weak or absent in the IR spectrum. Together, these vibrational spectroscopies offer a rapid and non-destructive method to confirm the presence of key structural motifs within the molecule.
X-ray Crystallography for Definitive Solid-State Structural Determination
For instance, the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (B1584459) reveals an approximately planar imidazo[1,2-a]pyridine (B132010) moiety. researchgate.net The methanol (B129727) group is nearly perpendicular to this plane. researchgate.net In the crystal, molecules are linked by O—H⋯N hydrogen bonds, forming inversion dimers. researchgate.net Similarly, the structure of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) shows a planar molecule with an intramolecular C—H⋯N hydrogen bond. iucr.org In the crystal, molecules form dimers linked by weak C—H⋯π and slipped π–π stacking interactions. iucr.org
The crystal structures of organic-inorganic hybrid salts containing imidazo[1,5-a]pyridinium cations have also been elucidated. rsc.orgiucr.orgresearchgate.net For example, in the hybrid salt (C13H12N3)2[MnCl4], the fused pyridinium (B92312) and imidazolium (B1220033) rings of the 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation are virtually coplanar. researchgate.net The crystal structure of (C8H9N2)2[SnCl6] shows that the five- and six-membered rings in the 2-methylimidazo[1,5-a]pyridinium cation are nearly coplanar. iucr.org
These crystallographic studies provide a foundational understanding of the solid-state packing and intermolecular interactions that can influence the material's bulk properties.
Table 1: Selected Crystallographic Data for Imidazo[1,5-a]pyridine Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| (5-methylimidazo[1,2-a]pyridin-2-yl)methanol | Monoclinic | P21/c | Planar imidazo[1,2-a]pyridine moiety, perpendicular methanol group, O-H···N hydrogen bonds | researchgate.net |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Monoclinic | P21/c | Planar molecule, intramolecular C-H···N hydrogen bond, C-H···π and π-π stacking | iucr.org |
| (C13H12N3)2[MnCl4] | Monoclinic | P21/c | Coplanar fused pyridinium and imidazolium rings | researchgate.net |
| (C8H9N2)2[SnCl6] | Monoclinic | P21/n | Nearly coplanar five- and six-membered rings | iucr.org |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Insights into Electronic Transitions
UV-Vis absorption spectroscopy is a key technique for investigating the electronic transitions within the this compound scaffold. The absorption spectra of imidazo[1,5-a]pyridine derivatives typically exhibit characteristic bands corresponding to π-π* electronic transitions. mdpi.com
For example, the UV-Vis spectrum of 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate (B81430) in methanol shows absorption maxima at 246, 256, 264, 300, 311, and 325 nm, which are attributed to the π-π* transitions of the benzene (B151609) and quinoline (B57606) rings. mdpi.com The absorption spectra of various imidazo[1,5-a]pyridine derivatives have been recorded in different solvents to understand their electronic properties. researchgate.netmdpi.com The presence of substituents on the imidazo[1,5-a]pyridine core can influence the position and intensity of these absorption bands.
The UV-Vis spectra of N-oxidized metabolites of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) have also been characterized. nih.gov The spectrum of HONH-PhIP shows a prominent maximum at 320 nm, while its oxidation product, NO-PhIP, exhibits a new absorption band at 405 nm. nih.gov
Fluorescence Spectroscopy: Characterization of Emissive Properties
Fluorescence spectroscopy is a powerful tool for characterizing the emissive properties of this compound and its derivatives, which are known to be highly fluorescent compounds. researchgate.net These molecules often exhibit intense photoluminescence with tunable emission wavelengths. researchgate.net
Derivatives of imidazo[1,5-a]pyridine have been developed as fluorescent probes for various applications, including cellular imaging. The fluorescence properties, such as quantum yield and Stokes shift, are highly dependent on the molecular structure and the surrounding environment.
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. Imidazo[1,5-a]pyridine derivatives often exhibit high fluorescence quantum yields. researchgate.net For instance, certain imidazo[1,5-a]pyridine-based fluorophores display quantum yields in the range of 0.17 to 0.51. researchgate.net The quantum yield of pyrimidine-linked imidazopyridines can be as high as 0.75 in DMSO. nih.gov The parent compound, 2-phenylimidazo[1,2-a]pyridine, has a quantum yield of 0.57 in ethanol. oup.com
The quantum yield can be influenced by substituents on the imidazo[1,5-a]pyridine ring. For example, a derivative with a bulky 2,6-dichlorophenyl substituent showed a high photoluminescence quantum yield of 0.49 in dichloromethane (B109758) solution. researchgate.net
Table 2: Fluorescence Quantum Yields of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound/Derivative Class | Solvent | Quantum Yield (Φ) | Reference |
| Imidazo[1,5-a]pyridine-based fluorophores | Various | 0.17–0.51 | researchgate.net |
| Pyrimidine-linked imidazopyridines (e.g., 4c) | DMSO | 0.75 | nih.gov |
| 2-Phenylimidazo[1,2-a]pyridine | Ethanol | 0.57 | oup.com |
| Imidazo[1,5-a]pyridine with 2,6-dichlorophenyl substituent | Dichloromethane | 0.49 | researchgate.net |
The Stokes shift is the difference between the positions of the absorption and emission maxima. Imidazo[1,5-a]pyridine derivatives are known for their large Stokes shifts, which is a desirable property for fluorescent probes as it minimizes self-absorption. researchgate.net
Derivatives have been reported with Stokes shifts ranging from 70 to 120 nm. Some imidazo[1,5-a]pyridine-based probes exhibit very large Stokes shifts, exceeding 5000 cm⁻¹. mdpi.com The magnitude of the Stokes shift can be tuned by altering the substituents on the heterocyclic core. For instance, electron-donating groups tend to increase the Stokes shift due to enhanced intramolecular charge transfer (ICT).
The photophysical properties of this compound and its derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The fluorescence spectra of these compounds often show a strong dependence on the solvent polarity. mdpi.com
For example, some imidazo[1,5-a]pyridine-based probes exhibit significant solvatochromic behavior, making them suitable for use as membrane probes. mdpi.comresearchgate.net The emission maxima of these compounds can shift to longer wavelengths (a red shift) as the solvent polarity increases. This is often attributed to a larger dipole moment in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvents. This property is valuable for developing sensors that can report on the polarity of their microenvironment.
Based on a comprehensive search of available scientific literature, a detailed computational and theoretical analysis focusing exclusively on the compound This compound for the specified topics could not be compiled. The public research domain does not appear to contain specific studies that have performed and published data for all the requested analyses (Density Functional Theory, Frontier Molecular Orbital Analysis, Molecular Electrostatic Potential Mapping, Quantum Theory of Atoms in Molecules, Reduced Density Gradient Analysis, Molecular Dynamics Simulations, and Conformational/Rotational Barrier analysis) for this particular molecule.
While extensive research exists on the imidazo[1,5-a]pyridine scaffold and its various derivatives, as well as on the individual computational methods themselves, applying these findings to this compound without direct, specific studies would be speculative and scientifically unsound. The strict requirement to focus solely on this compound and adhere to the detailed outline cannot be met without the necessary source data.
For context, computational studies on related but distinct molecules have been conducted:
Imidazo[1,2-a]pyridine derivatives: This is a different isomer of the imidazopyridine ring system. Studies on this scaffold, including some with methyl groups at the 6-position, are available but their electronic and structural properties are not directly transferable to the [1,5-a] isomer. nih.govtandfonline.comnih.gov
Other substituted Imidazo[1,5-a]pyridines: Research is available for derivatives with different functional groups, such as bromo or cyano substituents. acs.org These substituents would significantly alter the electronic and steric characteristics compared to a methyl group.
General Methodologies: The techniques requested, such as Density Functional Theory (DFT) nih.govacs.org, Frontier Molecular Orbitals (FMO) nih.govnumberanalytics.com, Molecular Electrostatic Potential (MEP) uni-muenchen.de, Quantum Theory of Atoms in Molecules (QTAIM) nih.govorgchemres.org, Reduced Density Gradient (RDG) nih.govmdpi.com, and Molecular Dynamics (MD) nih.govmdpi.com, are standard computational chemistry tools. Numerous papers describe their theoretical basis and application to a wide variety of other molecules. ias.ac.indergipark.org.trnih.govaps.org
Without specific published data for this compound, generating the requested scientifically accurate article is not possible.
Computational Chemistry and Theoretical Investigations of 6 Methylimidazo 1,5 a Pyridine
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)
Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules like 6-methylimidazo[1,5-a]pyridine, providing insights that complement and aid in the interpretation of experimental data. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are central to these investigations. nih.govuninsubria.itresearchgate.net
Theoretical calculations are particularly useful for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. schrodinger.com By optimizing the molecular geometry of the compound using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the magnetic shielding tensors for each nucleus. nih.goviucr.org These values are then converted into chemical shifts (δ), typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov For the imidazo[1,5-a]pyridine (B1214698) scaffold, DFT calculations can predict the characteristic chemical shifts for the protons and carbons of the fused ring system. For instance, in related imidazo[1,5-a]pyridine derivatives, the protons on the pyridine (B92270) ring typically appear at downfield shifts, and the methyl group protons show a characteristic singlet. uninsubria.it The accuracy of these predictions allows for the unambiguous assignment of complex experimental NMR spectra, especially when coupled with 2D NMR experiments like HSQC and HMBC. nih.gov
Similarly, computational methods are employed to predict and interpret UV-Vis absorption spectra. TD-DFT calculations are the most common approach for simulating electronic transitions. uninsubria.itresearchgate.net These calculations provide information on excitation energies and oscillator strengths, which correspond to the λmax values and intensities of absorption bands in the UV-Vis spectrum. researchgate.net For imidazo[1,5-a]pyridine derivatives, the main absorption bands are often described as π-π* transitions localized on the heterocyclic system. uninsubria.it Computational analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to understand the nature of these electronic transitions. uninsubria.itiucr.org The energy gap between the HOMO and LUMO can be correlated with the electronic absorption properties of the molecule. iucr.org
Below is a table illustrating typical experimental NMR chemical shifts for a related imidazo[1,5-a]pyridine derivative, which serves as a reference for what could be expected for this compound and validated via computational predictions.
| Atom Type | Position | Exemplary ¹H Chemical Shift (δ, ppm) | Exemplary ¹³C Chemical Shift (δ, ppm) |
| Proton | H-1 | 8.02 (d) | - |
| Proton | H-3 | 7.28 (d) | - |
| Proton | H-5 | 6.53 (dd) | - |
| Proton | H-7 | 6.42 (t) | - |
| Proton | -CH₃ (at C6) | 2.44 (s) | - |
| Carbon | C-1 | - | 131.9 |
| Carbon | C-3 | - | 127.8 |
| Carbon | C-3a | - | 127.3 |
| Carbon | C-5 | - | 121.9 |
| Carbon | C-6 | - | 118.2 |
| Carbon | C-7 | - | 116.9 |
| Carbon | C-8 | - | 112.4 |
| Carbon | -CH₃ | - | 12.8 |
| Data derived from a representative 3,3'-(phenylmethylene)bis(this compound) for illustrative purposes. uninsubria.it |
Computational Approaches to Structure-Activity Relationship (SAR) Prediction
Computational methods are indispensable in modern drug discovery for predicting and rationalizing the Structure-Activity Relationships (SAR) of bioactive molecules, including derivatives of this compound. These approaches guide the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com
One of the primary computational techniques in SAR is molecular docking. This method predicts the preferred orientation of a ligand when bound to a protein target. For imidazo[1,5-a]pyridine derivatives, which have been investigated as 5-HT₄ receptor partial agonists and GSK-3β inhibitors, docking studies can elucidate key interactions within the receptor's binding site. mdpi.comnih.gov For example, docking can reveal hydrogen bonds, hydrophobic interactions, and π-π stacking between the imidazopyridine core or its substituents and the amino acid residues of the target protein. mdpi.com
Structure-based drug design (SBDD) uses the three-dimensional structure of the target protein, often obtained from X-ray crystallography, to design ligands. mdpi.com Computational models help in identifying which modifications to the this compound scaffold are likely to enhance binding affinity. For instance, SAR studies on imidazo[1,5-a]pyridine derivatives as 5-HT₄R partial agonists focused on modifying the alkyl substituent on the imidazopyridine ring and the type of alicyclic amine to optimize activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models provide another layer of prediction. These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of imidazo[1,5-a]pyridine analogs, a predictive model can be built. This allows for the virtual screening of new, unsynthesized compounds and prioritization of those with the highest predicted activity.
The following table summarizes key SAR findings for imidazo[1,5-a]pyridine derivatives from published research, illustrating how computational insights guide molecular modifications.
| Target | Scaffold | Key SAR Findings | Computational Approach |
| 5-HT₄ Receptor | Imidazo[1,5-a]pyridine | Modifications of the alkyl substituent on the imidazopyridine ring and the nature of an alicyclic amine substituent are critical for partial agonist activity. nih.govresearchgate.net | Guided design and SAR exploration. nih.gov |
| GSK-3β | Imidazo[1,5-a]pyridine-carboxamides | The position of the carboxamide linker (C1 vs. C3) and the nature of substituents introduced via Suzuki coupling significantly affect inhibitory potency. mdpi.com | Structure-based design, molecular dynamics (MD), and Quantum Mechanics (QM) to rationalize SAR. mdpi.com |
These computational approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources while improving the chances of identifying promising drug candidates. researchgate.net
Pre Clinical Biological Activity and Mechanistic Insights of 6 Methylimidazo 1,5 a Pyridine Derivatives
Exploration of Biological Targets for Imidazo[1,5-A]pyridine (B1214698) Scaffolds
The imidazo[1,5-a]pyridine core is a versatile scaffold that has been the subject of extensive investigation in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this heterocyclic system have been explored for their potential to interact with various biological targets, leading to the development of agents with potential therapeutic applications. The exploration of these targets has primarily focused on enzyme inhibition, a key strategy in the design of new drugs.
The ability of compounds to selectively inhibit enzymes that are critical for the progression of diseases is a cornerstone of modern drug discovery. Derivatives of the imidazo[1,5-a]pyridine scaffold have been evaluated against several important classes of enzymes, demonstrating a broad range of inhibitory activities.
Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a vast number of drugs and endogenous compounds. Any new chemical entity intended for therapeutic use must be evaluated for its potential to inhibit or induce these enzymes to avoid adverse drug-drug interactions.
Studies on imidazo[1,5-a]pyridine derivatives have shown varied interactions with CYP enzymes. For instance, Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate has been reported to interact with and be metabolized by CYP enzymes, which can lead to either inhibition or activation of their catalytic activity.
In contrast, a study on a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine (B132010) derivatives, a structurally related scaffold, identified a potent PI3Kα inhibitor (compound 35 ) that exhibited minimal to no inhibition of five major CYP isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. tandfonline.comsemanticscholar.org This low potential for CYP-mediated drug-drug interactions is a desirable characteristic for drug candidates. The inhibition assay was conducted in human liver microsomes using specific probe substrates for each enzyme. tandfonline.comsemanticscholar.org
Table 1: Cytochrome P450 Inhibition Profile of Imidazo[1,2-a]pyridine Derivative 35
| CYP450 Isoform | Probe Substrate | Finding | Reference |
|---|---|---|---|
| CYP1A2 | Phenacetin | Minimal inhibition | tandfonline.com, semanticscholar.org |
| CYP2D6 | Dextromethorphan | Minimal inhibition | tandfonline.com, semanticscholar.org |
| CYP3A4 | Midazolam | Minimal inhibition | tandfonline.com, semanticscholar.org |
| CYP2C9 | Diclofenac | Minimal inhibition | tandfonline.com, semanticscholar.org |
Topoisomerases are vital enzymes that manage the topology of DNA during processes like replication, transcription, and recombination. nih.gov They are well-established targets for anticancer drugs, with inhibitors causing cell death by trapping the enzyme-DNA complex. nih.gov Several studies have indicated that pyridine-containing scaffolds can exhibit topoisomerase inhibition. eco-vector.comrjptonline.org Specifically, compounds featuring the imidazo[1,5-a]pyridine structure have been noted as potential topoisomerase I inhibitors. google.comgoogle.com Research on various heterocyclic compounds, including imidazoles and pyridines, has shown a correlation between topoisomerase I and II inhibition and cytotoxic activity against colon cancer cell lines. eco-vector.com
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. tandfonline.com Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy. tandfonline.comgoogle.com
The imidazo[1,5-a]pyridine scaffold has been utilized to develop potent inhibitors of this pathway. A series of imidazo[1,5-a]pyridine-benzimidazole hybrids were synthesized and found to inhibit the PI3K/Akt pathway, in addition to their effects on tubulin polymerization. rsc.org These hybrids demonstrated significant cytotoxic activity against a panel of human tumor cell lines, with compounds 5d and 5l showing GI₅₀ values in the low micromolar range. rsc.org
Furthermore, extensive work on the related imidazo[1,2-a]pyridine scaffold has led to the identification of potent PI3Kα inhibitors. tandfonline.com Through systematic structure-activity relationship (SAR) studies, compound 35 was identified as a highly potent inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 150 nM against the PI3Kα enzyme. tandfonline.comsemanticscholar.org
Table 2: PI3Kα Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | PI3Kα IC₅₀ | Reference |
|---|
| 35 | 150 nM | tandfonline.com, semanticscholar.org |
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle. nih.govfrontiersin.org Their dysregulation is a hallmark of cancer, making them attractive targets for the development of anticancer therapeutics. nih.govmdpi.com The sequential activation of CDKs, such as CDK1, CDK2, CDK4, and CDK6, is necessary for the cell to progress through its different phases. nih.gov
Imidazole (B134444) derivatives, including those based on the imidazo[1,5-a]pyridine framework, have been explored as inhibitors of CDKs. google.com While specific inhibition data for 6-methylimidazo[1,5-a]pyridine derivatives against CDKs are not extensively detailed in the provided context, the broader class of N-fused bicyclic heterocycles, such as pyrazolo[1,5-a]pyrimidines and 3,5-bis(2-indolyl)pyridines, have shown promise as potent CDK inhibitors, suggesting the potential of the imidazo[1,5-a]pyridine scaffold in this area as well. rjptonline.orgnih.gov
Beyond the aforementioned enzymes, imidazo[1,5-a]pyridine and related scaffolds have been investigated for their activity against other protein kinases involved in cell signaling and cancer.
MEK (Mitogen-activated protein kinase kinase): The RAS-RAF-MEK-ERK pathway is another crucial signaling cascade that regulates cell proliferation and survival. rsc.org While direct evidence for this compound is limited, related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have demonstrated inhibitory activity against MEK, highlighting the potential for similar heterocyclic systems to target this kinase. rsc.org
IGF-1R (Insulin-like Growth Factor 1 Receptor): The IGF-1R is a receptor tyrosine kinase that plays a significant role in cell proliferation and survival. nih.govhaematologica.org Its signaling is often linked to the PI3K/Akt pathway. haematologica.orgnih.gov Inhibition of IGF-1R is a therapeutic strategy being explored in various cancers. nih.govoncotarget.com Studies have shown that inhibiting IGF-1R can suppress cell proliferation and sensitize cancer cells to other treatments like cisplatin. nih.govoncotarget.com The autocrine IGF-1/IGF-1R signaling loop can be responsible for the constitutive activation of the PI3K/Akt pathway in diseases like acute myeloid leukemia (AML), and its inhibition can reduce the growth of leukemic cells. haematologica.org While specific this compound derivatives as IGF-1R inhibitors were not detailed, the general class of imidazoles has been implicated in IGF-1R inhibition. nih.gov
There was no specific information found regarding the inhibition of NF-κB-inducing kinase (NIK) by this compound derivatives in the provided search results.
Receptor Binding Affinity Investigations
Derivatives of the parent imidazopyridine scaffold have been extensively studied for their ability to bind to various biological receptors. A significant area of investigation has been their affinity for central benzodiazepine (B76468) receptors (CBRs), primarily GABAA receptors, and the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). acs.orgdoi.org
Studies on related imidazo[1,2-a]pyridine derivatives have demonstrated that substitutions on the pyridine (B92270) ring are crucial for determining binding affinity and selectivity for PBR over CBR. nih.gov For instance, N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides with substitutions at the C(6)- and/or C(8)-positions showed high affinity and selectivity. nih.gov Specifically, 6,8-disubstituted compounds were found to be over 1000-fold more selective for PBR compared to CBR. nih.gov The introduction of dichloro substituents at the 6 and 8 positions of the pyridine moiety in certain 2-phenyl-imidazo[1,2-a]pyridine derivatives confers both high affinity and high selectivity for PBR. nih.gov
A platinum(II) complex incorporating an imidazo[1,2-a]pyridine-thiazole ligand, designed as a PBR-mediated carrier for cisplatin-like drugs, retained high affinity and selectivity for PBR, with an IC50 value of 4.6 nM. acs.org This indicates that even large modifications to the core structure can be made without losing the desired receptor interaction. acs.org Other imidazo[1,5-a]pyridine derivatives have been investigated as 5-HT4 receptor partial agonists for potential use in treating cognitive disorders. mdpi.com Additionally, the broader imidazopyridine family includes compounds that act as agonists for the cannabinoid receptor type 2 (CB2R) and antagonists for the serotonin (B10506) 5-hydroxytryptamine (5-HT4) receptor. mdpi.com
| Compound Class | Target Receptor | Key Findings | Reference |
|---|---|---|---|
| 6,8-disubstituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides | PBR vs CBR | >1000-fold selectivity for PBR over CBR. | nih.gov |
| Fluoroethoxy substituted 2-(6-chloro-2-phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide (PBR111) | PBR | High in vitro affinity and selectivity for PBR. | acs.org |
| Platinum(II) complex with imidazo[1,2-a]pyridine-thiazole ligand (Compound 8) | PBR | Retained high affinity with an IC50 of 4.6 nM. | acs.org |
| Imidazo[1,5-a]pyridine derivatives | 5-HT4 Receptor | Identified as partial agonists. | mdpi.com |
DNA Interaction Mechanisms (e.g., intercalation)
Certain imidazo[1,5-a]pyridine derivatives have been shown to exert their biological effects by interacting directly with DNA. One of the primary mechanisms identified is DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix.
Furthermore, imidazo[1,5-a]pyridine-pyrrolobenzodiazepine (PBD) conjugates have been synthesized as potential DNA-directed alkylating agents, showing enhanced DNA binding ability and significant antitumor activity. mdpi.com Computational and experimental studies on hybrid imidazole-pyridine derivatives have also pointed to them acting as DNA intercalators, with docking studies showing favorable interactions with DNA structures like the Dickerson-Drew dodecamer. nih.gov
Tubulin Polymerization Modulation
A key anticancer mechanism for many heterocyclic compounds, including imidazo[1,5-a]pyridine derivatives, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.
A series of imidazo[1,5-a]pyridine-benzimidazole hybrids were found to inhibit tubulin polymerization, with lead compounds 5d and 5l showing IC50 values of 3.12 µM and 2.89 µM, respectively. researchgate.net These compounds were shown to bind at the colchicine (B1669291) binding site on tubulin. researchgate.net Similarly, imidazo[1,5-a]pyridine-based chalcones have been investigated as potential tubulin polymerization inhibitors. researchgate.net Molecular modeling studies revealed that these derivatives have a prominent binding affinity towards the α/β-tubulin receptor. researchgate.net The inhibition of tubulin polymerization by these compounds is a critical factor in their observed anticancer activity, leading to cell cycle arrest and subsequent cell death.
| Compound | Compound Class | Tubulin Polymerization IC50 (µM) | Reference |
|---|---|---|---|
| 5d | Imidazo[1,5-a]pyridine-benzimidazole hybrid | 3.12 ± 0.42 | researchgate.net |
| 5l | Imidazo[1,5-a]pyridine-benzimidazole hybrid | 2.89 ± 0.35 | researchgate.net |
| 6d | Imidazo[1,5-a]pyridine-chalcone | 3.45 ± 0.51 | researchgate.net |
Mechanism of Action Studies in In Vitro and Ex Vivo Biological Systems
Cellular Pathway Modulation (e.g., apoptosis induction, cell cycle arrest)
Imidazo[1,5-a]pyridine derivatives and their isomers have been shown to modulate critical cellular signaling pathways, leading to programmed cell death (apoptosis) and arrest of the cell division cycle, which are key mechanisms in anticancer activity. mdpi.comnih.gov
Studies on imidazo[1,2-a]pyridine derivatives demonstrated that they can induce cell cycle arrest at the G2/M phase. mdpi.comnih.gov For example, compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, caused a significant G2/M phase block in HCC827 lung cancer cells. mdpi.com This arrest is often linked to the modulation of cell cycle regulatory proteins. mdpi.com Research on other imidazopyridine compounds showed that treatment can increase the levels of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21. nih.govwaocp.org The dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) was found to induce a strong, dose-dependent G1 cell cycle arrest, which was associated with a marked induction of both p53 and p21WAF1/CIP1 proteins. oup.com
The induction of apoptosis is another hallmark of these compounds. nih.govresearchgate.net The apoptotic process can be triggered through either the intrinsic (mitochondrial) or extrinsic pathway. Imidazo[1,2-a]pyridine derivatives have been shown to induce intrinsic apoptosis, characterized by an increase in the pro-apoptotic protein BAX, a decrease in the anti-apoptotic protein BCL2, and subsequent activation of caspases-9 and -3. nih.govnih.gov This leads to an impairment of the mitochondrial membrane potential. nih.gov Some compounds also activate the extrinsic apoptosis pathway, as revealed by the increased activity of caspase-8. waocp.org A key signaling cascade often inhibited by these derivatives is the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and promotes cell survival and proliferation. mdpi.comnih.gov Inhibition of this pathway contributes significantly to the pro-apoptotic and cell cycle arrest effects. mdpi.com
Investigation of Antimicrobial Mechanisms (e.g., against bacterial strains, mycobacteria, protozoa, fungi)
The imidazopyridine scaffold is present in compounds with a broad spectrum of antimicrobial activity. mdpi.com
Antifungal Mechanisms : The mechanism of antifungal action for many azole-containing compounds, a class that includes imidazoles, involves the inhibition of the enzyme lanosterol (B1674476) 14 α-demethylase (CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov By blocking this pathway, these derivatives disrupt membrane integrity and inhibit fungal growth. nih.gov Molecular docking studies of some imidazo[1,2-a]pyrimidines suggest they may possess antifungal activity against Candida albicans. beilstein-journals.org
Antimycobacterial Mechanisms : A significant breakthrough in tuberculosis treatment involves imidazo[1,2-a]pyridine-3-carboxyamides (IAPs). bohrium.com These compounds, including the clinical candidate Telacebec (Q203), target mycobacterial respiration by inhibiting the QcrB subunit of the cytochrome bc1:aa3 super complex. bohrium.comrsc.org This inhibition disrupts the electron transport chain, halting energy production and leading to cell death. bohrium.com Other imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, another crucial enzyme for energy metabolism in Mycobacterium tuberculosis. rsc.org
Antibacterial and Antiprotozoal Mechanisms : While specific mechanisms are still under investigation, various imidazo[1,5-a]pyridine derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The broad family of imidazopyridines has also demonstrated antiprotozoal activity. mdpi.com
Anticancer Mechanisms (e.g., inhibition of tumor growth models)
The anticancer mechanisms of this compound derivatives are multifaceted, integrating the molecular and cellular effects described previously to inhibit tumor growth. mdpi.commdpi.com The primary mechanisms include the disruption of microtubule function, direct damage to DNA, and the modulation of key cellular pathways that control cell proliferation and survival. researchgate.netresearchgate.net
The inhibition of tubulin polymerization is a well-established anticancer strategy, and imidazo[1,5-a]pyridine derivatives that act as tubulin inhibitors effectively halt the cell cycle in the G2/M phase, preventing cancer cells from dividing. researchgate.net This leads to the induction of apoptosis. researchgate.net
Direct interaction with DNA, through mechanisms like intercalation and alkylation, represents another potent anticancer strategy. mdpi.comresearchgate.net Imidazo[1,5-a]pyridine-based Ru(III) complexes and PBD conjugates cause DNA damage, which can trigger cell death pathways. researchgate.net
At the cellular level, these compounds demonstrate significant cytotoxicity against a wide range of human tumor cell lines. researchgate.netresearchgate.net For example, imidazo[1,5-a]pyridine-benzimidazole hybrids showed potent cytotoxic activity with GI50 values in the low micromolar and even sub-micromolar range. researchgate.net The anticancer effects are driven by the induction of cell cycle arrest and apoptosis, often through the inhibition of critical survival pathways like the PI3K/Akt pathway, and the upregulation of tumor suppressor proteins such as p53. researchgate.netmdpi.com Studies on 3D multicellular lung tumor spheroids have validated these in vitro findings, showing a reduction in tumor size upon treatment with imidazopyridine derivatives. researchgate.netnih.gov
| Compound Class/Derivative | Cancer Cell Line | Activity (IC50 / GI50) | Reference |
|---|---|---|---|
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5d) | Various (60 cell lines) | 1.06 - 14.9 µM | researchgate.net |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l) | Various (60 cell lines) | 0.43 - 7.73 µM | researchgate.net |
| Imidazo[1,2-a]pyridine-based 1,2,3-triazole (9d) | MCF-7 (Breast) | 2.35 µM | researchgate.net |
| Imidazo[1,2-a]pyridine-based 1,2,3-triazole (9d) | HeLa (Cervical) | 10.89 µM | researchgate.net |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k) | Various | 0.09 - 0.43 µM | mdpi.com |
| Imidazo[1,2-a]pyridine (Compound 6) | A375, WM115 (Melanoma), HeLa (Cervical) | 9.7 - 44.6 µM | nih.gov |
Neuropharmacological Target Interaction Mechanisms
Derivatives of the this compound scaffold have demonstrated significant interactions with various neuropharmacological targets, most notably the GABA-A receptors. researchgate.netnih.gov These compounds often act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing the effect of the principal inhibitory neurotransmitter, GABA. researchgate.netnih.gov This modulation is central to their potential therapeutic applications in conditions like sleep disorders and anxiety. researchgate.netnih.gov
The interaction with GABA-A receptors is often subtype-specific. For instance, certain derivatives show high affinity for the α1 subunit-containing GABA-A receptors. cm-uj.krakow.pl This selectivity is crucial as different α subunits are associated with different pharmacological effects (e.g., sedation, anxiolysis, muscle relaxation). The binding of these derivatives to the benzodiazepine site on the GABA-A receptor complex allosterically increases the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.
Beyond GABAergic systems, some imidazo[1,5-a]pyridine derivatives have been investigated for their activity at other CNS targets. For example, research has explored their potential as 5-HT4 receptor partial agonists, which may have implications for treating cognitive disorders associated with Alzheimer's disease. nih.gov Additionally, interactions with dopamine (B1211576) D4 and histamine (B1213489) H3 receptors have been noted for the broader imidazopyridine class, suggesting a wider range of neuropharmacological activities. researchgate.net
A notable example from a related series, a 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine (B2552419) derivative, was designed as a positive allosteric modulator of the α1β2γ2 GABA-A receptor. nih.gov This specific targeting aims to harness the therapeutic benefits while potentially mitigating side effects associated with less selective GABA-A receptor agonists. nih.gov The mechanism involves enhancing GABAergic neurotransmission, which is often hypoactive in conditions like schizophrenia. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Impact of Substituent Position and Nature on Biological Efficacy
Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological efficacy of this compound derivatives. The position and chemical nature of substituents on the imidazopyridine core significantly influence their potency, selectivity, and pharmacokinetic properties.
For derivatives targeting GABA-A receptors, modifications at various positions have been explored. For the related imidazo[1,2-a]pyridine series, the introduction of a fluorine atom at the 4'-position of a 2-phenyl ring was shown to improve metabolic stability compared to methyl-substituted counterparts, without introducing the hepatotoxicity seen with other halogen substitutions. nih.gov The amide tail attached at the 3-position is also critical; incorporating cyclic amine moieties can enhance interaction with the α1/γ2 interface of the GABA-A receptor binding pocket, leading to greater positive allosteric modulation. cm-uj.krakow.pl
In the context of anticancer activity for the broader imidazo[1,2-a]pyridine class, substituents at the C6 position have been shown to affect activity against targets like Rab geranylgeranyl transferase. evitachem.com For PI3Kα inhibitors, it was found that alkylation of the NH2 at the 4-position of a linked quinazoline (B50416) moiety decreased antiproliferative activity. mdpi.com Furthermore, a methyl ester at the R3 position was generally more active than an ethyl ester. mdpi.com
The following table summarizes the impact of substituents on the biological activity of imidazo[1,5-a]pyridine and related imidazopyridine derivatives based on various studies.
| Scaffold/Position | Substituent | Observed Effect | Target |
| Imidazo[1,2-a]pyridine / 2-phenyl-4' | Fluorine | Improved metabolic stability | GABA-A Receptor |
| Imidazo[1,2-a]pyridine / 3-position | Cyclic amine amide tail | Enhanced PAM activity | GABA-A Receptor |
| Imidazo[1,2-a]pyridine-quinazoline / 4-NH2 | Alkylation | Decreased antiproliferative activity | PI3Kα |
| Imidazo[1,2-a]pyridine-quinazoline / R3 | Methyl ester vs. Ethyl ester | Methyl ester showed higher activity | PI3Kα |
| Imidazo[4,5-c]pyridine / Acyl substituent | 3,3-Diphenylpropanoyl | High in vitro and in vivo potency | Platelet-Activating Factor |
Pharmacophore Elucidation and Molecular Modeling in SAR
Pharmacophore modeling and molecular docking have become indispensable tools in understanding the SAR of this compound derivatives and guiding the design of new, more potent, and selective compounds. These computational techniques provide insights into the three-dimensional arrangement of essential chemical features required for biological activity and predict the binding modes of ligands within their target receptors.
For GABA-A receptor modulators, pharmacophore models typically include features such as a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions that correspond to the key interaction points within the benzodiazepine binding site. Molecular docking studies have been used to visualize and analyze the interactions of imidazopyridine derivatives with specific amino acid residues in the binding pocket of different GABA-A receptor subtypes. nih.gov This has been crucial in explaining the selectivity of certain compounds for α1-containing receptors. cm-uj.krakow.pl
In the development of anticancer agents, such as PI3Kα inhibitors, 3D-QSAR and pharmacophore modeling have been employed to identify the crucial structural requirements for potent inhibition. bohrium.com These models highlight the importance of specific hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket of the enzyme. bohrium.com For instance, docking studies of imidazo[1,2-a]pyridine-based 1,2,3-triazole derivatives revealed key interactions with amino acid residues like SER39 and ARG41 in the PI3Kα active site. bohrium.com
These computational approaches not only help in rationalizing the observed SAR but also facilitate virtual screening of compound libraries to identify novel scaffolds and guide the lead optimization process by predicting the potential effects of structural modifications. researchgate.net
Lead Compound Identification and Optimization for Pre-clinical Research
An example of lead identification and optimization can be seen in the development of 5-HT4 receptor partial agonists for cognitive disorders. nih.gov Through focused SAR studies and optimization of ADME properties, a lead compound, 5a , was identified from a series of imidazo[1,5-a]pyridine derivatives. nih.gov This compound was potent, selective, brain penetrant, and demonstrated efficacy in animal models of cognition. nih.gov
In the context of GABA-A receptor modulators, the optimization process often focuses on improving metabolic stability and reducing off-target effects. For instance, zolpidem, a well-known imidazo[1,2-a]pyridine derivative, has metabolic liabilities due to its methyl groups. nih.gov Lead optimization efforts have focused on modifying these metabolic "hotspots," such as replacing a methyl group with a fluorine atom, to enhance the pharmacokinetic profile. nih.gov A 2,6-dimethylpiperazine (B42777) analogue (compound 6 ) was identified as a promising molecule with potent PAM efficacy at the α1β2γ2 GABA-A receptor and high metabolic stability. nih.gov
For anticancer applications, a lead compound, 13k , from a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, was identified as a potent PI3Kα inhibitor with IC50 values in the nanomolar range against various tumor cell lines. mdpi.com This compound was selected for further investigation based on its potent and selective activity. mdpi.com
The table below presents examples of lead compounds from the imidazo[1,5-a]pyridine and related scaffolds that have been identified for pre-clinical research.
| Lead Compound | Target | Therapeutic Area | Key Optimization Features |
| Compound 5a | 5-HT4 Receptor | Cognitive Disorders | Potent, selective, brain penetrant, good ADME properties. nih.gov |
| Compound 6 | α1β2γ2 GABA-A Receptor | Schizophrenia | Potent PAM efficacy, high metabolic stability. nih.gov |
| Compound 13k | PI3Kα | Cancer | Potent and selective inhibition, submicromolar activity against tumor cell lines. mdpi.com |
| UR-12670 (Compound 19) | Platelet-Activating Factor | Inflammatory Disorders | High in vitro and in vivo potency, long duration of activity. nih.gov |
Advanced Research Applications of 6 Methylimidazo 1,5 a Pyridine and Its Derivatives
Coordination Chemistry and Catalysis
N-Heterocyclic Carbene (NHC) Ligands: Synthesis and Application
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metals, often serving as robust alternatives to traditional phosphine (B1218219) ligands. acs.org The imidazo[1,5-a]pyridin-3-ylidene (ImPy) framework, a derivative of the core imidazo[1,5-a]pyridine (B1214698) structure, is a particularly effective NHC scaffold due to its rigid bicyclic nature. researchgate.netmdpi.com
The synthesis of the necessary NHC precursors, specifically imidazo[1,5-a]pyridinium salts, can be achieved efficiently through a one-step, three-component coupling reaction. This method involves reacting substituted picolinaldehydes, various amines, and formaldehyde (B43269) under mild conditions to produce the desired imidazolium (B1220033) ions in high yields. organic-chemistry.org This synthetic flexibility allows for the easy incorporation of diverse functional groups and chiral substituents, simplifying access to the unsymmetrical NHCs valued in catalysis. organic-chemistry.org
A key area of development has been the creation of chiral NHC ligands for asymmetric catalysis. By incorporating a chiral element into the ligand structure, chemists can create a well-defined chiral environment around a metal center, enabling highly enantioselective transformations.
A notable example is the synthesis of a versatile class of chiral NHC ligands that fuse the imidazo[1,5-a]pyridine-3-ylidene backbone with an oxazoline (B21484) auxiliary. acs.org The synthesis begins with a commercially available pyridine (B92270) derivative, which is reacted with an aniline (B41778) and then cyclized to form a cyano-substituted imidazolium salt. acs.org This intermediate undergoes a microwave-assisted condensation with a variety of 2-amino alcohols to install the chiral oxazoline functionality. acs.org This modular approach has been used to create stable rhodium(I) complexes that are highly efficient catalysts for the enantioselective hydrosilylation of a wide range of ketones, achieving good to excellent enantioselectivities (80–95% ee). acs.org The synthetic flexibility of this chiral backbone suggests potential for other important reactions like asymmetric hydrogenation and conjugate addition. acs.org
Further research has led to the development of C1-symmetric chiral NHC ligands built on the imidazo[1,5-a]pyridin-3-ylidene core. acs.org The modular synthesis allows for the combination of bulky benzylamines at the N(2) position with diverse aryl substituents at the C(5) position, demonstrating the platform's versatility in creating tailored chiral environments. acs.org Another approach involves ferrocene-based planar chiral imidazopyridinium salts, which have shown potential in asymmetric catalysis as both organocatalysts and ligands for transition metals. nih.gov
Table 1: Enantioselective Hydrosilylation of Ketones Using a Chiral Rhodium(I)-Imidazo[1,5-a]pyridine-Oxazoline Catalyst
| Substrate (Ketone) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | >99 | 91 |
| 4-Methoxyacetophenone | >99 | 93 |
| 4-(Trifluoromethyl)acetophenone | >99 | 80 |
| 2-Acetylnaphthalene | >99 | 95 |
| 2-Acetylthiophene | >99 | 88 |
| 2-Pentanone | 91 | 80 |
| Data sourced from Organometallics, 2020. acs.org |
Imidazo[1,5-a]pyridine-based NHC ligands form stable complexes with a wide array of transition metals. A common and effective method for synthesizing these complexes is through transmetalation. This process typically involves first reacting the imidazolium salt precursor with a silver source, such as silver(I) oxide (Ag₂O), to generate an intermediate silver(I)-NHC complex. This silver complex then readily transfers the NHC ligand to the desired transition metal, such as rhodium, palladium, or gold. mdpi.com
Rhodium(I): Chiral imidazo[1,5-a]pyridine-oxazoline ligands form stable, square-pyramidal complexes with rhodium(I). acs.org These complexes have proven to be highly active catalysts for the enantioselective hydrosilylation of ketones. acs.org
Palladium(II): Palladium complexes featuring these NHC ligands have been developed and investigated for their catalytic properties in reactions like cross-coupling.
Ruthenium(II): Water-soluble Ruthenium(II) complexes with chelating NHC ligands derived from a pyridine-substituted imidazolium salt have been synthesized. These are effective catalysts in both hydrogenation and transfer hydrogenation reactions of ketones.
Zinc(II): The imidazo[1,5-a]pyridine scaffold can be used to create N,O-bidentate monoanionic ligands which, upon coordination with Zinc(II), form highly luminescent complexes.
Other Metals: The versatility of these ligands is further demonstrated by their ability to form well-defined complexes with Gold(I), Silver(I), Copper(I), and Nickel(II). mdpi.comacs.org For example, a series of copper(I), silver(I), and gold(I) complexes with C1-symmetric chiral NHC ligands based on the imidazo[1,5-a]pyridin-3-ylidene core have been synthesized and fully characterized, showing distorted linear geometries. acs.org
Organocatalysis
Beyond their role as ligands in metal-based catalysis, N-heterocyclic carbenes derived from imidazo[1,5-a]pyridinium salts are also effective organocatalysts. nih.gov In this capacity, the carbene itself, without a metal center, facilitates chemical transformations.
Research has shown that imidazo[1,5-a]pyrid-3-ylidene (IPC) can catalyze the oxidative esterification of aldehydes. dntb.gov.ua Studies on a series of IPCs revealed good catalytic activity, which was significantly influenced by substituents on the imidazo[1,5-a]pyridine ring. Sterically hindered carbenes performed well, and the presence of an electron-withdrawing substituent at the 3-position was found to accelerate the reaction. dntb.gov.ua
Furthermore, the development of planar chiral imidazopyridinium salts, specifically those incorporating a ferrocene (B1249389) unit, has opened new avenues in asymmetric organocatalysis. nih.gov These compounds merge the catalytic action of the NHC with the robust chirality provided by the ferrocene backbone, demonstrating broad potential for versatile use in asymmetric synthesis. nih.gov The synthetic flexibility of chiral imidazo[1,5-a]pyridine-oxazoline backbones also presents opportunities for their direct application in organocatalysis. acs.org
Fluorescent Probes and Chemical Sensors
The imidazo[1,5-a]pyridine core is a stable and highly emissive scaffold, making it an excellent platform for the development of fluorescent probes and chemical sensors. nih.govmdpi.com These derivatives are known for their favorable photophysical properties, including large Stokes shifts (the separation between absorption and emission maxima), good quantum yields, and high photo and thermal stability. mdpi.com These features are crucial for applications in bioimaging, chemical sensing, and optoelectronics. mdpi.comnih.gov
Researchers have synthesized various emissive probes based on this scaffold, often through straightforward one-pot cyclization reactions. nih.govresearchgate.net The photophysical properties, such as the emission wavelength, can be fine-tuned by modifying the substituents on the heterocyclic ring. mdpi.com Boron difluoride complexes of 2-(imidazo[1,5-a]pyridin-3-yl)phenols, for instance, display bright blue emission with large Stokes shifts and good fluorescence quantum yields in both solution and thin films. mdpi.com
The compact shape and notable photophysical characteristics of imidazo[1,5-a]pyridine derivatives make them ideal candidates for use as fluorescent cell membrane probes. nih.govmdpi.com The ability to study membrane dynamics, fluidity, and hydration is critical for monitoring cellular health and understanding key biochemical pathways. nih.govresearchgate.net
In one study, five different imidazo[1,5-a]pyridine-based fluorophores were synthesized and their photophysical properties were investigated. nih.govresearchgate.net Several of the probes exhibited significant solvatochromic behavior, meaning their fluorescence color changes with the polarity of their environment, a highly desirable trait for membrane probes. nih.gov Crucially, experiments using liposomes as an artificial model of a cell membrane confirmed the successful intercalation of these probes into the lipid bilayer. nih.govmdpi.com This work provides a strong foundation for the future development of imidazo[1,5-a]pyridine-based fluorophores for live-cell imaging and the study of membrane biology. nih.govresearchgate.net
Table 2: Photophysical Properties of Imidazo[1,5-a]pyridine-based Fluorescent Probes in Toluene
| Probe Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| Probe 1 | 358 | 425 | 4862 | 0.65 |
| Probe 2 | 365 | 430 | 4578 | 0.98 |
| Probe 3 | 362 | 429 | 4710 | 0.97 |
| Probe 4 | 360 | 428 | 4811 | 0.99 |
| Probe 5 | 355 | 423 | 4905 | 0.70 |
| Data adapted from Molecules, 2022 and associated figures. nih.govresearchgate.net |
The unique fluorescent properties of imidazo[1,5-a]pyridine derivatives have been harnessed to create sophisticated probes for biochemical assays and the detection of biologically relevant species. mdpi.com These compounds can be designed to respond selectively to specific analytes, enabling their quantification and visualization in complex biological systems.
A prime example is the development of a ratiometric fluorescent probe for detecting sulfur dioxide (SO₂) and its derivatives (bisulfite/sulfite), which are increasingly recognized as important gasotransmitters in physiological processes. researchgate.netnih.govmdpi.com One such probe was engineered based on a Fluorescence Resonance Energy Transfer (FRET) mechanism, using an imidazo[1,5-a]pyridine moiety as the energy donor and a benzopyrylium unit as the energy acceptor. mdpi.com In the absence of sulfite, the probe emits near-infrared (NIR) fluorescence. Upon reaction with sulfite, the acceptor is disrupted, the FRET process is turned off, and the probe's fluorescence shifts to the blue region of the spectrum, corresponding to the donor's emission. mdpi.com This ratiometric response allows for sensitive and reliable detection, with researchers successfully imaging endogenous SO₂ in living cells, zebrafish, and mice. mdpi.comnih.gov
Dye and Polymer Chemistry Applications
The unique photophysical properties of the imidazo[1,5-a]pyridine scaffold, including its structural rigidity, high thermal stability, and significant fluorescence, have made it a valuable building block in materials science, particularly in the development of advanced dyes and polymers. researchgate.netmdpi.com Derivatives of this heterocyclic system are widely investigated for applications in optoelectronic devices, as fluorescent probes, and as components of functional polymers. researchgate.netresearchgate.net The ability to easily functionalize the core structure allows for fine-tuning of its electronic and optical properties, leading to a broad range of applications. researchgate.net
Applications in Dye Chemistry
Imidazo[1,5-a]pyridine derivatives are recognized for their strong luminescence, often characterized by high quantum yields and large Stokes shifts, which are desirable properties for fluorescent dyes. mdpi.commdpi.com These features are beneficial for applications such as down-shifting conversion and in the fabrication of organic light-emitting diodes (OLEDs). mdpi.commdpi.com
Research has focused on synthesizing various derivatives to serve as blue-emissive dyes. For instance, a series of boron difluoride complexes with 2-(imidazo[1,5-a]pyridin-3-yl)phenols bearing alkyl chains have been developed. These compounds exhibit strong blue emission both in solution and when incorporated into thin polymeric films. mdpi.com The introduction of different substituents on the core moiety allows for the tuning of emission wavelengths and other photophysical properties. mdpi.com
The photophysical characteristics of these dyes are often solvent-dependent, a solvatochromic behavior that makes them suitable as probes for monitoring the local environment, such as the fluidity and hydration of cell membranes. mdpi.com A notable characteristic of many imidazo[1,5-a]pyridine-based dyes is their consistently large Stokes shift, often exceeding 5000 cm⁻¹, which is advantageous in minimizing self-absorption and improving detection sensitivity in fluorescence applications. mdpi.com
Below is a table summarizing the photophysical properties of selected imidazo[1,5-a]pyridine derivatives.
Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound Name | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) |
| C5-BF₂ | Dichloromethane (B109758) | 365 | 439 | 5060 | 0.53 |
| 2-(2,6-Diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate (B81430) | Methanol (B129727) | 325 | 408 | 6398 | Not Reported |
| Probe 2 (a dimeric imidazo[1,5-a]pyridine derivative) | Toluene | 382 | 478 | 5350 | 0.23 |
| Probe 3 (a dimeric imidazo[1,5-a]pyridine derivative) | Toluene | 383 | 479 | 5290 | 0.19 |
| Probe 4 (a dimeric imidazo[1,5-a]pyridine derivative) | Toluene | 384 | 480 | 5230 | 0.15 |
Data sourced from multiple studies. mdpi.commdpi.commdpi.com The specific structures for Probes 2, 3, and 4 are detailed in the source literature. mdpi.com
Applications in Polymer Chemistry
The imidazo[1,5-a]pyridine framework is also a key component in the synthesis of functional polymers. Its derivatives can act as ligands to create coordination polymers with specific functionalities. For example, a coordination polymer derived from imidazo[1,5-a]pyridine has been reported to function as a chemical sensor capable of detecting various ions in aqueous solutions. researchgate.netmdpi.com
In the field of electrochromic materials, imidazo[1,5-a]pyridine analogues like thiadiazolo[3,4-c]pyridine are explored as strong electron-acceptor units in donor-acceptor type polymers. researchgate.net The electron-deficient nature of the pyridine ring makes these units valuable for creating materials that can change color upon electrical stimulation. researchgate.net
Furthermore, the high fluorescence quantum yields of imidazo[1,5-a]pyridine derivatives make them excellent candidates for emissive layers in polymer-based OLEDs. researchgate.netmdpi.com When dispersed in thin polymeric films, these compounds can form the active layer of an optoelectronic device, contributing to bright and efficient light emission. mdpi.com The development of methyl-substituted derivatives, such as 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium salt, provides building blocks for creating cationic hemicyanine and styryl dyes, which can be incorporated into polymeric structures for various optical applications. mdpi.com
Future Perspectives and Emerging Research Avenues for 6 Methylimidazo 1,5 a Pyridine
Development of Novel Synthetic Methodologies for Diversification
The future synthesis of 6-Methylimidazo[1,5-a]pyridine derivatives is moving beyond traditional methods toward more efficient, versatile, and atom-economical strategies. acs.org While classical approaches like cyclocondensation have been foundational, new preparative methods are in high demand to expand chemical libraries for drug discovery and materials science. beilstein-journals.orgresearchgate.net
Recent breakthroughs include the development of novel catalytic systems and reaction types. For instance, a new approach utilizes a Ritter-type reaction catalyzed by Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) to synthesize imidazo[1,5-a]pyridine (B1214698) analogs with moderate to excellent yields. acs.org This method has proven effective for a wide range of substrates, demonstrating its potential for creating diverse derivatives. acs.org Another innovative strategy involves the cyclization of 2-(aminomethyl)pyridines with nitroalkanes activated by phosphorous acid in a polyphosphoric acid medium. beilstein-journals.org Researchers are also exploring metal-free C–H functionalization, which offers a cost-effective and environmentally friendly alternative to transition-metal catalysis for modifying the core structure. acs.org These advanced methodologies are crucial for generating a broad spectrum of this compound analogs with varied functionalities, paving the way for the discovery of compounds with enhanced properties. acs.org
Table 1: Examples of Novel Synthetic Reactions for Imidazo[1,5-a]pyridine Diversification
| Reaction Type | Catalyst / Reagents | Key Features | Yields | Reference |
|---|---|---|---|---|
| Ritter-Type Reaction | Bi(OTf)₃ / p-TsOH·H₂O | Efficient conversion of benzylic alcohols; broad substrate scope. | Moderate to Excellent | acs.org |
| Cyclocondensation | Nitroalkanes / PPA & H₃PO₃ | Utilizes electrophilically activated nitroalkanes; sensitive to steric factors. | Moderate to Good | beilstein-journals.orgresearchgate.net |
| Methylene (B1212753) Insertion | Formaldehyde (B43269) / EtOH | Metal-free C-H functionalization; forms bis(imidazo[1,5-a]pyridin-1-yl)methane structures. | Good | acs.org |
Advanced Mechanistic Studies in Pre-clinical Biological Systems
To translate the potential of this compound into tangible applications, particularly in medicine, a deeper understanding of its interactions within biological systems is essential. Future research will increasingly focus on advanced mechanistic studies to elucidate how these molecules function at a cellular and subcellular level.
This involves a combination of in vitro and in silico techniques. For related imidazopyridine compounds, molecular docking has been employed to predict binding affinities and interactions with specific biological targets, such as snake venom phospholipase A2 and various protein kinases. nih.gov Such computational models help identify key structural features responsible for biological activity and guide the design of more potent and selective derivatives. nih.govscielo.br
Furthermore, experimental validation through preclinical studies is critical. Photophysical investigations of imidazo[1,5-a]pyridine-based fluorophores in liposome (B1194612) models, which mimic cell membranes, are shedding light on their potential as bioimaging probes to study membrane dynamics and fluidity. mdpi.com For antituberculosis research, studies on related compounds have identified specific enzyme targets like pantothenate synthetase and components of the electron transport chain (QcrB), with efficacy being tested in acute mouse models. rsc.org These types of advanced studies, combining computational prediction with experimental validation in relevant biological models, will be paramount in defining the therapeutic utility of this compound derivatives.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound derivatives. scielo.br These computational tools can analyze vast datasets to identify patterns and make predictions, drastically accelerating a process that is traditionally complex and time-consuming. scielo.br
ML-based Quantitative Structure-Activity Relationship (QSAR) models are a prime example. For imidazole (B134444) derivatives, AI algorithms have been used to build QSAR models that highlight the structural characteristics linked to enhanced anti-melanoma activity, allowing for the design and prediction of new, more potent analogues. scielo.brscielo.br Generative AI platforms, such as Chemistry42, can design novel molecular structures from scratch that are optimized for specific properties, including synthetic accessibility and target affinity. acs.org
Table 2: Applications of AI/ML in the Development of Imidazo[1,5-a]pyridine Derivatives
| Application Area | AI/ML Technique | Objective | Reference |
|---|---|---|---|
| Lead Identification | QSAR Modeling | Predict biological activity (e.g., anti-melanoma IC50) based on molecular descriptors. | scielo.brscielo.br |
| De Novo Design | Generative AI Platforms | Create novel molecular structures with a desired property profile. | acs.org |
| Mechanistic Insight | Molecular Dynamics Simulations | Simulate ligand-protein interactions to infer mechanism of action. | scielo.br |
| Property Prediction | Predictive Modeling | Forecast physicochemical, pharmacokinetic, and toxicity properties of new candidates. | researchgate.net |
Exploration of Sustainable Synthesis and Application Technologies
A significant future trend in the chemistry of this compound is the adoption of green and sustainable technologies. sioc-journal.cn The focus is shifting toward methodologies that minimize environmental impact by reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. acs.org
Key areas of exploration include the use of alternative energy sources and environmentally benign reaction media. Microwave-assisted synthesis has emerged as a high-efficiency method that can lead to higher yields and shorter reaction times compared to conventional heating. sioc-journal.cn Ultrasound-assisted C-H functionalization for the synthesis of related imidazo-heterocycles has been successfully performed in water, a green solvent, without the need for a metal catalyst. organic-chemistry.org
Moreover, there is a strong push towards developing catalyst systems that are more sustainable. This includes metal-free C–H functionalization strategies that avoid the use of costly and toxic heavy metals. acs.org Another approach is the use of biomass-derived reagents; a novel sustainable synthesis of imidazo[1,5-a]pyridines was developed using D-glucosamine, where the sugar acts as a key reactant. thieme-connect.com These green chemistry approaches are not only environmentally responsible but also often lead to more efficient and cost-effective production of this compound and its derivatives. sioc-journal.cn
Potential in Multifunctional Ligand and Material Development
The unique chemical and photophysical properties of the imidazo[1,5-a]pyridine core make it an attractive scaffold for the development of advanced materials and multifunctional ligands. rsc.org This research area extends the utility of this compound beyond pharmaceuticals into fields like optoelectronics, chemical sensing, and catalysis. mdpi.com
Imidazo[1,5-a]pyridine derivatives are known for their luminescence, making them excellent candidates for emissive materials. mdpi.com They have been investigated for use in Organic Light Emitting Diodes (OLEDs) and as fluorescent probes for bioimaging and chemical sensing. mdpi.commdpi.com Their ability to act as chelating ligands for various metal ions allows for the creation of coordination complexes with tunable optical and electronic properties. mdpi.commdpi.com For instance, coordination polymers derived from this scaffold have been shown to detect specific metal ions in aqueous solutions. mdpi.com
Furthermore, the imidazo[1,5-a]pyridine framework is a precursor for N-heterocyclic carbenes (NHCs). researchgate.net These NHCs can serve as highly effective ligands in transition metal catalysis, with demonstrated utility in important cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net The development of NHC-metal complexes based on this scaffold is a promising avenue for creating novel catalysts with enhanced stability and activity. mdpi.com The versatility of the this compound structure allows for extensive functionalization to fine-tune its properties for these diverse material and catalytic applications. acs.orgrsc.org
Q & A
Q. What are the standard synthetic methodologies for 6-methylimidazo[1,5-a]pyridine, and how is structural purity ensured?
The synthesis typically involves cyclocondensation reactions using nitroalkanes (e.g., nitroethane) and 2-(aminomethyl)pyridine derivatives under acidic conditions (e.g., polyphosphoric acid) at elevated temperatures (110–160°C) . Key steps include optimizing reaction time, solvent selection (e.g., ethanol, DMF), and catalyst choice to maximize yield. Structural purity is confirmed via / NMR, high-resolution mass spectrometry (HRMS), and melting point analysis .
Q. How is the molecular structure of this compound characterized in academic research?
Researchers employ NMR spectroscopy to assign proton and carbon environments, particularly focusing on the methyl group at position 6 and the fused imidazo-pyridine ring system. X-ray crystallography is used for absolute configuration determination, as seen in related triazolo[1,5-a]pyridine derivatives . Computational methods (DFT) may supplement experimental data to validate electronic properties .
Q. What biological screening methods are used to evaluate this compound derivatives?
Basic assays include minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and enzyme inhibition studies (e.g., papain or PARG inhibitors) using kinetic analyses (Lineweaver-Burk plots) to determine values . Dose-response curves and cytotoxicity profiling (e.g., IC) are standard for preliminary pharmacological assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound analogs?
Discrepancies may arise from differences in substituent positioning, stereochemistry, or assay conditions. Systematic approaches include:
- Comparative structure-activity relationship (SAR) studies using isosteric replacements (e.g., bromo/trifluoromethyl groups) .
- Replicating assays under standardized protocols (e.g., buffer pH, temperature) .
- Cross-validating results with orthogonal techniques (e.g., surface plasmon resonance for binding affinity) .
Q. What strategies optimize synthetic yield and regioselectivity in this compound derivatives?
Advanced methods include:
- Orthogonal optimization : Varying solvents (polar aprotic vs. protic) to control cyclization pathways .
- Catalyst screening : Transition-metal catalysts or Brønsted acids to enhance regioselectivity .
- Design of Experiments (DoE) : Multivariate analysis to identify critical parameters (e.g., temperature, stoichiometry) .
Q. How do thermodynamic studies inform the binding mechanisms of this compound-based enzyme inhibitors?
Isothermal titration calorimetry (ITC) and van’t Hoff analyses quantify enthalpy () and entropy () contributions to binding. For example, derivatives with bulky substituents exhibit entropy-driven binding due to hydrophobic interactions, while hydrogen-bonding motifs favor enthalpy-driven mechanisms . Free energy changes () are calculated using inhibition constants () and transition-state models .
Q. What advanced spectroscopic techniques are used to probe the electronic properties of this compound in material science applications?
Time-resolved fluorescence spectroscopy measures Stokes’ shifts and quantum yields for optoelectronic applications . Transient absorption spectroscopy elucidates excited-state dynamics, while cyclic voltammetry determines HOMO/LUMO levels for OLED or sensor design .
Q. How does crystallography contribute to understanding structure-function relationships in this compound derivatives?
Single-crystal X-ray diffraction reveals conformational flexibility, hydrogen-bonding networks, and π-π stacking interactions critical for biological activity (e.g., enzyme active-site binding) or material stability . For example, ethyl carboxylate derivatives show planar ring systems ideal for intercalation with DNA or proteins .
Methodological Notes
- Data Interpretation : Always cross-reference NMR/HRMS data with computational simulations (e.g., Gaussian) to resolve ambiguous peaks .
- Safety : Handle halogenated derivatives (e.g., bromo/chloro analogs) in fume hoods with PPE due to toxicity risks .
- Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, heating rate) to ensure reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
